2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid
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Overview
Description
2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid is a complex organic compound with significant importance in various scientific fields. It is known for its intricate structure and diverse applications, particularly in biochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid involves multiple steps, typically starting from simpler organic molecules. One common method involves the reaction of amino acids with carbamoylating agents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced forms.
Substitution: Various substituents can replace the functional groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is involved in various biochemical pathways and is used to study enzyme interactions and metabolic processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a biomarker for certain diseases.
Mechanism of Action
The mechanism by which 2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with a similar structure, known for its antioxidant properties.
Cysteine: An amino acid with a thiol group, involved in protein synthesis and detoxification processes.
N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.
Uniqueness
2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUOFQHZLPHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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